molecular formula C8H6FNO4 B1341862 5-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 850462-64-5

5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No. B1341862
Key on ui cas rn: 850462-64-5
M. Wt: 199.14 g/mol
InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
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Patent
US07659297B2

Procedure details

116 ml of sulfuric acid is introduced and mixed in portions at −15° C. with 14.70 g (95.37 mmol) of 5-fluoro-2-methylbenzoic acid. A mixture of nitrating acid (4.79 ml of fuming nitric acid and 21.8 ml of concentrated sulfuric acid) is added in drops to this mixture, specifically at −15 to −10° C. during a period of 90 minutes. After three more hours of stirring, the reaction mixture is poured into ice water and stirred vigorously for about one-half hour. The precipitated crystallizate is suctioned off, washed neutral with water and dried. The yield is 8.56 g (45.1%) of a mixture of various regioisomers and by-products. This mixture is thus incorporated into the next stage (esterification) and purified in this stage.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.79 mL
Type
reactant
Reaction Step Three
Quantity
21.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[N+:17]([O-])([OH:19])=[O:18]>>[CH3:16][C:10]1[C:9]([N+:17]([O-:19])=[O:18])=[CH:8][C:7]([F:6])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
116 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)C
Step Three
Name
Quantity
4.79 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
21.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After three more hours of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in drops to this mixture, specifically at −15 to −10° C. during a period of 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
stirred vigorously for about one-half hour
WASH
Type
WASH
Details
washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified in this stage

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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